

# An In-depth Technical Guide on 3,4,5-Tribromo-2,6-dimethylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4,5-Tribromo-2,6-dimethylpyridine

Cat. No.: B2990383

[Get Quote](#)

IUPAC Name: **3,4,5-Tribromo-2,6-dimethylpyridine**

CAS Number: 1379303-06-6[1]

Molecular Formula: C<sub>7</sub>H<sub>6</sub>Br<sub>3</sub>N

Molecular Weight: 343.84 g/mol

This technical guide provides a comprehensive overview of **3,4,5-tribromo-2,6-dimethylpyridine**, a tribrominated derivative of 2,6-lutidine. Due to the limited availability of published data on this specific compound, this document combines confirmed identification with a discussion of general synthetic principles and potential areas of application for this class of halogenated pyridines.

## Physicochemical Data

While specific experimental data for **3,4,5-tribromo-2,6-dimethylpyridine** is not readily available in the scientific literature, the following table outlines the expected data points that would be crucial for its characterization.

Property	Data
Appearance	Expected to be a crystalline solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Likely soluble in common organic solvents
$^1\text{H}$ NMR	Not reported
$^{13}\text{C}$ NMR	Not reported
Mass Spectrometry	Not reported
Infrared Spectroscopy	Not reported

## Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **3,4,5-tribromo-2,6-dimethylpyridine** is not currently available in the public domain. However, based on established principles of electrophilic aromatic substitution on pyridine rings, a potential synthetic route can be postulated. The bromination of 2,6-lutidine would likely require harsh reaction conditions due to the deactivating effect of the nitrogen atom in the pyridine ring, which is somewhat offset by the activating and ortho-, para-directing methyl groups. The positions available for substitution are 3, 4, and 5.

### Hypothetical Experimental Protocol: Electrophilic Bromination of 2,6-Lutidine

Disclaimer: The following protocol is a theoretical procedure based on general organic chemistry principles and has not been experimentally validated for the synthesis of **3,4,5-tribromo-2,6-dimethylpyridine**.

#### Materials:

- 2,6-Lutidine (2,6-dimethylpyridine)
- N-Bromosuccinimide (NBS) or liquid bromine ( $\text{Br}_2$ )

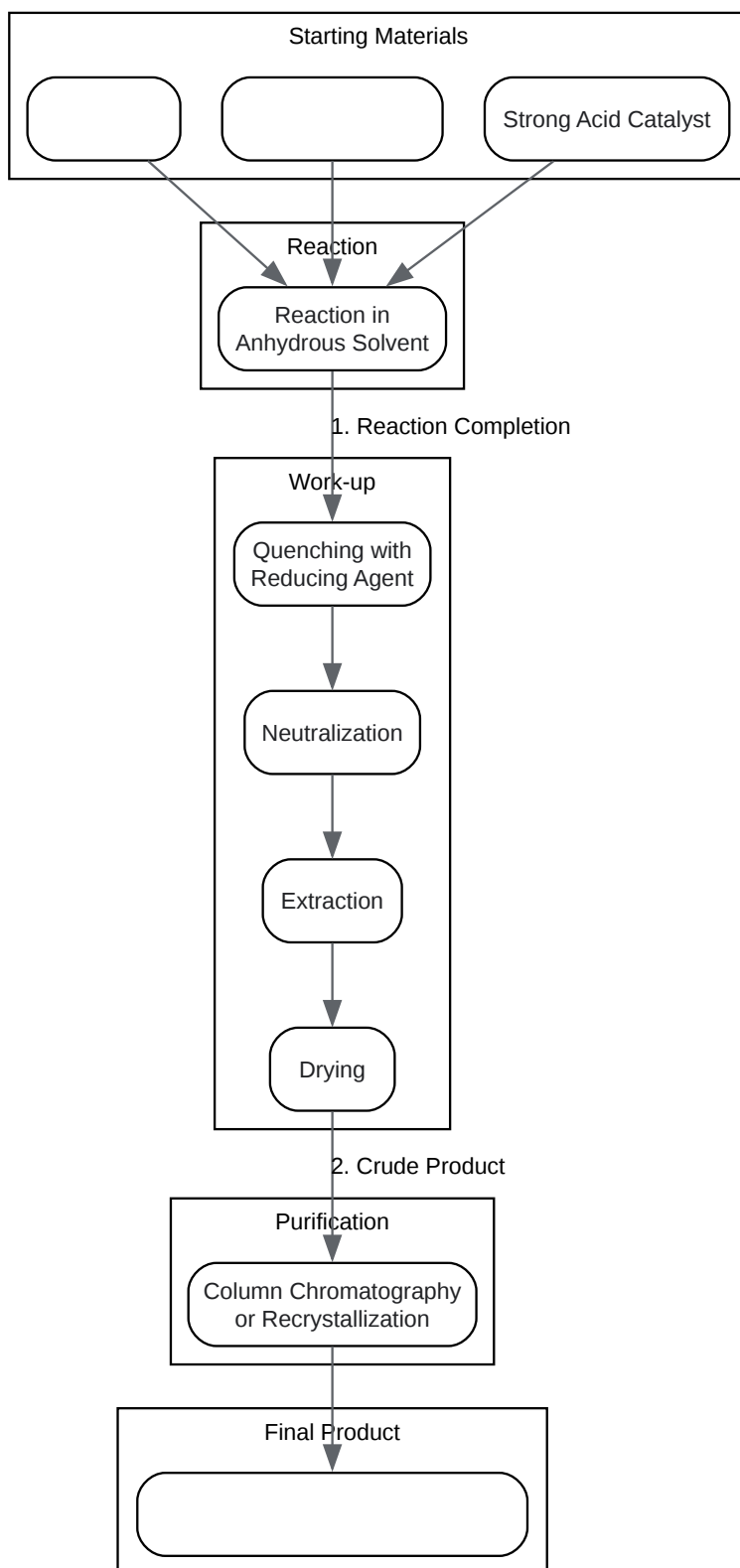
- Strong acid catalyst (e.g., oleum, concentrated sulfuric acid)
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Quenching solution (e.g., saturated sodium thiosulfate solution)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-lutidine in an appropriate anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add a strong acid catalyst to the solution while stirring.
- In the dropping funnel, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent).
- Add the brominating agent dropwise to the reaction mixture at a controlled temperature. Due to the expected decrease in reactivity after each bromination, forcing conditions such as elevated temperatures may be required to achieve tribromination.
- After the addition is complete, allow the reaction to proceed at an appropriate temperature for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold solution of a reducing agent like sodium thiosulfate to consume any unreacted bromine.
- Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent.

- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate **3,4,5-tribromo-2,6-dimethylpyridine**.

Logical Workflow for Hypothetical Synthesis



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **3,4,5-tribromo-2,6-dimethylpyridine**.

## Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for **3,4,5-tribromo-2,6-dimethylpyridine**. Halogenated organic compounds, including brominated pyridines, are of interest in medicinal chemistry as the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine atoms can participate in halogen bonding, which can influence ligand-receptor interactions.

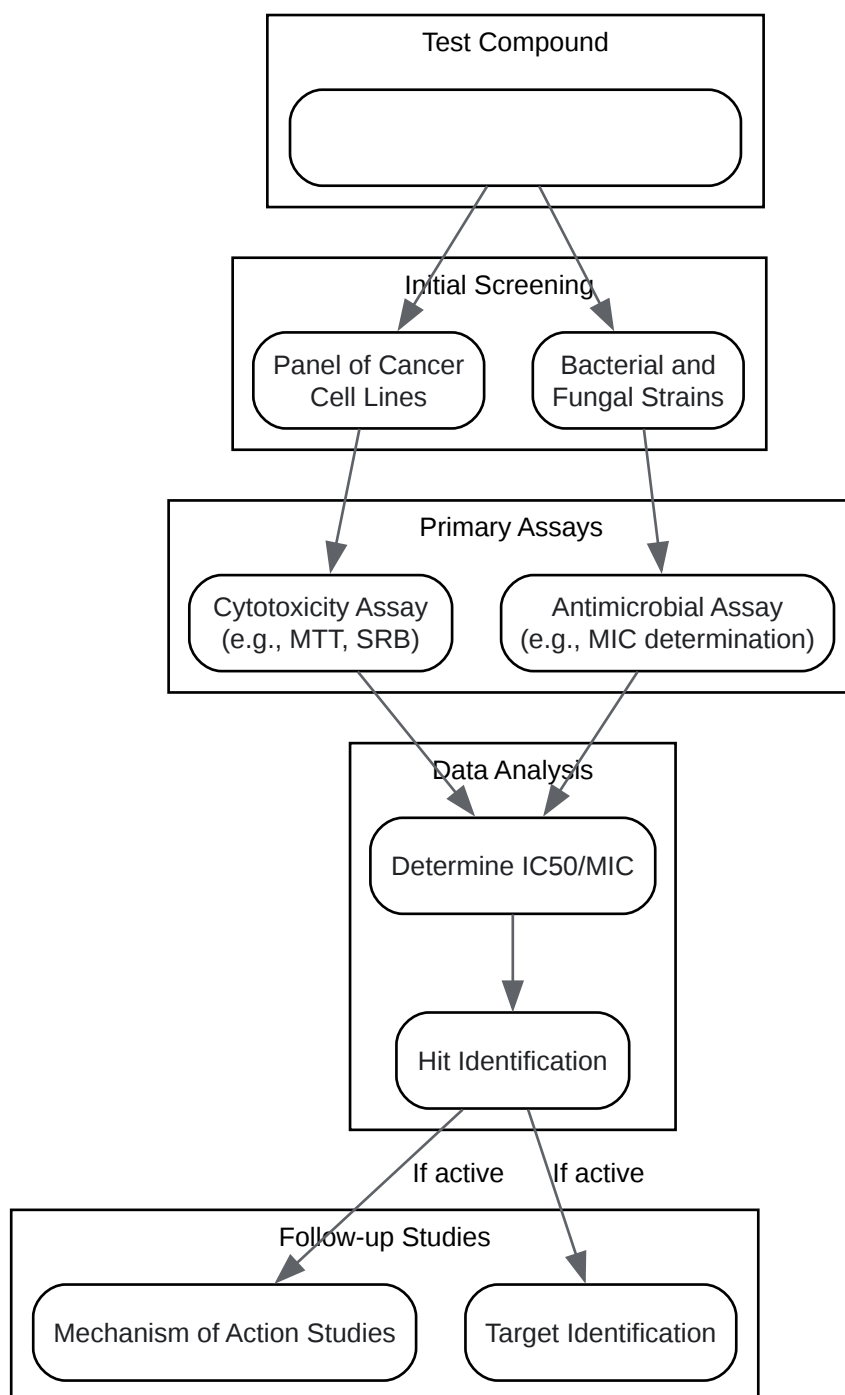
Future research into this compound could explore its potential as:

- An intermediate in the synthesis of more complex pharmaceutical agents.
- A candidate for screening in various biological assays, including anticancer, antimicrobial, or enzyme inhibition studies.

### Signaling Pathway Analysis

As no biological targets or activities have been identified for **3,4,5-tribromo-2,6-dimethylpyridine**, a diagram of a signaling pathway is not applicable at this time. Should future research elucidate a biological function, such a diagram would be a valuable tool for visualizing its mechanism of action.

### Experimental Workflow for Biological Screening



[Click to download full resolution via product page](#)

Caption: General workflow for the initial biological screening of a novel compound.

In conclusion, while the identity of **3,4,5-tribromo-2,6-dimethylpyridine** is established, it remains a compound with very limited publicly available scientific data. The information and

hypothetical procedures provided herein serve as a starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related halogenated pyridines. Further experimental investigation is required to fully characterize its properties and biological significance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1379303-06-6|3,4,5-Tribromo-2,6-dimethylpyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3,4,5-Tribromo-2,6-dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2990383#iupac-name-for-tribrominated-2-6-lutidine\]](https://www.benchchem.com/product/b2990383#iupac-name-for-tribrominated-2-6-lutidine)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)